molecular formula C13H16BrNO B3310198 6-Bromospiro[chroman-2,4'-piperidine] CAS No. 945722-86-1

6-Bromospiro[chroman-2,4'-piperidine]

Cat. No. B3310198
M. Wt: 282.18
InChI Key: MIYSWCGJEOTEKT-UHFFFAOYSA-N
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Description

“6-Bromospiro[chroman-2,4’-piperidine]” is a chemical compound with the CAS Number: 1955532-03-2 . It has a molecular weight of 318.64 . The IUPAC name for this compound is 6-bromospiro[chromane-2,4’-piperidine] hydrochloride .


Molecular Structure Analysis

The InChI code for “6-Bromospiro[chroman-2,4’-piperidine]” is 1S/C13H16BrNO.ClH/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“6-Bromospiro[chroman-2,4’-piperidine]” is a solid at room temperature . It should be stored at room temperature .

Scientific Research Applications

Pharmacophore Significance

6-Bromospiro[chroman-2,4'-piperidine] is recognized as a significant pharmacophore in medicinal chemistry. It plays a key role as a structural component in various drugs, drug candidates, and biochemical reagents. Recent advances have shown impressive progress in synthesizing derivatives of spiro[chromane-2,4'-piperidine]-4(3H)-one, underscoring their potential in developing new biologically active substances (Ghatpande et al., 2020).

Antimicrobial Studies

Novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, closely related to 6-Bromospiro[chroman-2,4'-piperidine], have shown significant potential as antimicrobial agents. These compounds demonstrated better inhibitory activity compared to standard drugs against various pathogenic strains, indicating their promise as potent antimicrobial agents (Priya et al., 2005).

Histone Deacetylase Inhibitors

Spiro[chromane-2,4'-piperidine] derivatives have been prepared as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their ability to inhibit nuclear HDACs and exhibited antiproliferative activities. Some derivatives showed improved pharmacokinetic behavior and significant antitumor activity in vivo, highlighting their therapeutic potential in cancer treatment (Thaler et al., 2012).

Acetyl-CoA Carboxylase Inhibitors

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their acetyl-CoA carboxylase (ACC) inhibitory activity. Several compounds showed significant activity, with some reducing the respiratory quotient in mice, indicating an increase in whole-body fat oxidation. These findings suggest their potential utility in metabolic disorders (Shinde et al., 2009).

Cholinesterase Inhibitors for Alzheimer's Treatment

Novel chroman-4-one derivatives containing spiro[chroman-2,4'-piperidine] moieties were synthesized and evaluated for cholinesterase inhibitory activities. Some derivatives showed potent anti-acetylcholinesterase activity, suggesting their potential as therapeutic agents for Alzheimer's disease (Shamsimeymandi et al., 2019).

Antimycobacterial Activity

Derivatives related to 6-Bromospiro[chroman-2,4'-piperidine] have been synthesized and evaluated for their antimycobacterial activity. These compounds demonstrated promising results against Mycobacterium species, indicating their potential in treating tuberculosis and related infections (Alvey et al., 2009).

Safety And Hazards

The safety information available indicates that “6-Bromospiro[chroman-2,4’-piperidine]” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-bromospiro[3,4-dihydrochromene-2,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13/h1-2,9,15H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYSWCGJEOTEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromospiro[chroman-2,4'-piperidine]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WM Kazmierski, B Xia, J Miller… - Journal of Medicinal …, 2020 - ACS Publications
We report the discovery of a novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor class through the affinity selection of a previously unreported indole-based DNA-encoded library (…
Number of citations: 50 pubs.acs.org

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